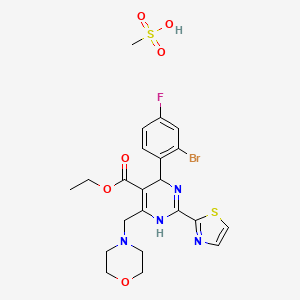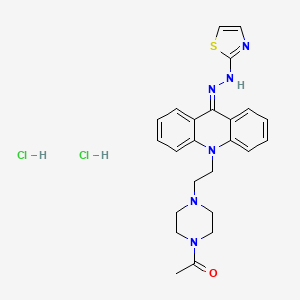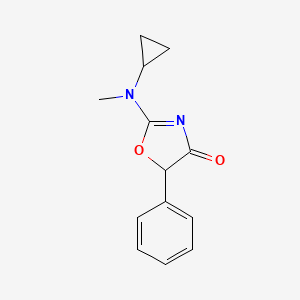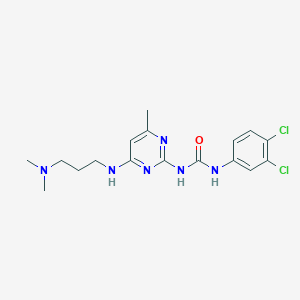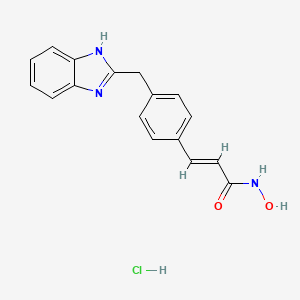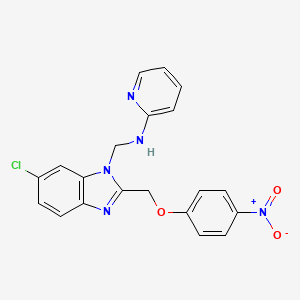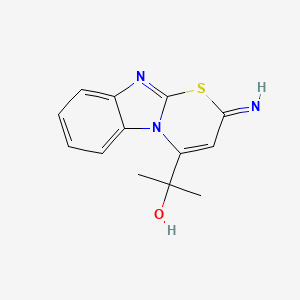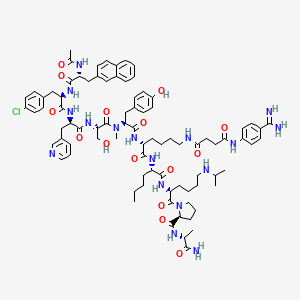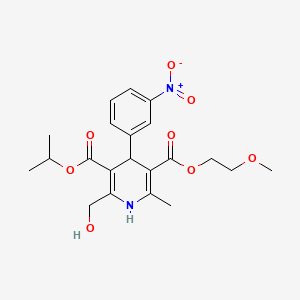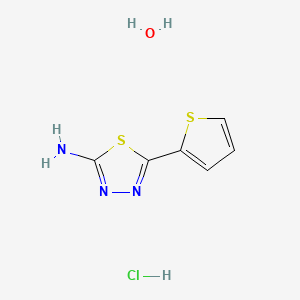
1,3,4-Thiadiazole, 2-amino-5-(2-thienyl)-, hydrochloride, hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4-Thiadiazole, 2-amino-5-(2-thienyl)-, hydrochloride, hydrate is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-thiadiazole derivatives typically involves the reaction of hydrazonoyl halides with various reagents. For instance, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine can yield the desired 1,3,4-thiadiazole derivatives . Another method involves the treatment of 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one with methyl hydrazinecarbodithioate or hydrazinecarbothioamide .
Industrial Production Methods
Industrial production methods for 1,3,4-thiadiazole derivatives often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The choice of reagents and solvents, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity in industrial production .
Análisis De Reacciones Químicas
Types of Reactions
1,3,4-Thiadiazole derivatives can undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 1,3,4-thiadiazole derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the thiadiazole ring .
Aplicaciones Científicas De Investigación
1,3,4-Thiadiazole derivatives have a wide range of scientific research applications, including:
Chemistry: These compounds are used as building blocks for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 1,3,4-thiadiazole derivatives involves their interaction with various molecular targets and pathways. For instance, their antimicrobial activity is often attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymes . In cancer therapy, these compounds can interfere with DNA replication and induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1,3,4-thiadiazole, 2-amino-5-(2-thienyl)-, hydrochloride, hydrate include other 1,3,4-thiadiazole derivatives such as 2-amino-5-mercapto-1,3,4-thiadiazole and 2-amino-5-methyl-1,3,4-thiadiazole .
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of the thiadiazole ring with a thienyl group.
Propiedades
Número CAS |
102367-70-4 |
|---|---|
Fórmula molecular |
C6H8ClN3OS2 |
Peso molecular |
237.7 g/mol |
Nombre IUPAC |
5-thiophen-2-yl-1,3,4-thiadiazol-2-amine;hydrate;hydrochloride |
InChI |
InChI=1S/C6H5N3S2.ClH.H2O/c7-6-9-8-5(11-6)4-2-1-3-10-4;;/h1-3H,(H2,7,9);1H;1H2 |
Clave InChI |
VGDQXNBGRIYDHP-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C2=NN=C(S2)N.O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





